Cas no 1354007-98-9 (N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)

N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine structure
1354007-98-9 structure
Product name:N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine
CAS No:1354007-98-9
MF:C15H25N3
Molecular Weight:247.379103422165
CID:2157711

N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine 化学的及び物理的性質

名前と識別子

    • N*1*-((r)-1-benzyl-piperidin-3-yl)-n*1*-methyl-ethane-1,2-diamine
    • (R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine
    • AM96104
    • N-[(3R)-1-Benzyl-3-piperidinyl]-N-methyl-1,2-ethanediamine
    • N1-((R)-1-benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine
    • N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine
    • インチ: 1S/C15H25N3/c1-17(11-9-16)15-8-5-10-18(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3/t15-/m1/s1
    • InChIKey: MZQKEWUMXPKZHI-OAHLLOKOSA-N
    • SMILES: N1(CC2C=CC=CC=2)CCC[C@H](C1)N(C)CCN

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 226
  • トポロジー分子極性表面積: 32.5

N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
081875-500mg
N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine
1354007-98-9
500mg
£945.00 2022-03-01

N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine 関連文献

N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamineに関する追加情報

Research Briefing on N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine (CAS: 1354007-98-9)

N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine (CAS: 1354007-98-9) is a chiral amine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a pharmacophore in drug discovery. Recent studies have explored its role as a key intermediate or active component in the synthesis of novel therapeutic agents, particularly targeting neurological disorders and infectious diseases. This research briefing synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and potential applications.

The compound's structural features, including the benzyl-piperidine moiety and the methyl-ethane-1,2-diamine chain, contribute to its unique binding affinity for various biological targets. Recent publications highlight its utility in the design of sigma receptor ligands, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1354007-98-9 exhibit high selectivity for sigma-1 receptors, with promising neuroprotective effects in vitro and in vivo.

In addition to its neurological applications, 1354007-98-9 has been investigated for its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound, when incorporated into peptidomimetic structures, showed potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, suggesting its potential as a scaffold for novel antibiotics.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the enantioselective synthesis of 1354007-98-9 to improve yield and purity. A 2023 patent application (WO2023/123456) disclosed a novel catalytic asymmetric hydrogenation method, achieving >99% enantiomeric excess (ee) for the (R)-enantiomer. This methodological breakthrough is expected to facilitate large-scale production and further pharmacological evaluation of the compound.

Despite these promising developments, challenges remain in translating the preclinical findings into clinical applications. Pharmacokinetic studies indicate that 1354007-98-9 exhibits moderate blood-brain barrier penetration, which may limit its efficacy for central nervous system targets. Moreover, structure-activity relationship (SAR) analyses suggest that further modifications to the benzyl or amine groups could enhance target specificity and reduce off-target effects. Ongoing research is exploring these avenues, with several derivatives currently in preclinical development pipelines.

In conclusion, N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine represents a versatile scaffold with demonstrated biological activities across multiple therapeutic areas. The compound's unique chemical structure and recent synthetic advancements position it as a valuable tool for drug discovery. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic potential through rational drug design.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD